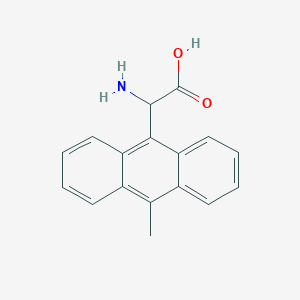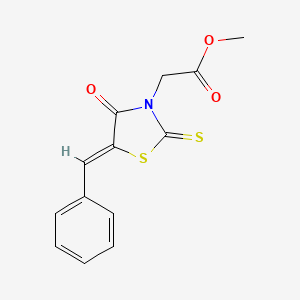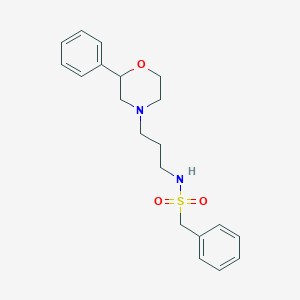![molecular formula C18H20N6OS B2799541 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034205-66-6](/img/structure/B2799541.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Pyrazole Derivatives
Research on pyrazole derivatives, including compounds structurally related to N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, has contributed to the understanding of cannabinoid receptor antagonists. The study of the structure-activity relationships (SAR) of these compounds helps in identifying the necessary structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. The SAR findings suggest that certain substitutions on the pyrazole ring are crucial for enhancing potency and selectivity towards the CB1 receptor, which is significant for designing compounds to mitigate the harmful side effects of cannabinoids and cannabimimetic agents (R. Lan et al., 1999).
Antibacterial Applications
The synthesis and antibacterial evaluation of pyrazole-1-carboxamide derivatives, including structures akin to the compound , have shown promising results against harmful bacterial strains. Specifically, novel analogs have displayed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at the concentrations effective for antibacterial action. This suggests potential applications in developing new antibacterial agents to combat resistant bacterial infections (M. Palkar et al., 2017).
Exploration of Novel Heterocyclic Compounds
The compound's structural motif has been utilized in the synthesis of various novel heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and imidazo[1,2-b]pyrazoles. These efforts aim at creating molecules with potential pharmacological applications, expanding the chemical space for drug discovery and development. The creation of such diverse heterocyclic frameworks may lead to the discovery of compounds with novel biological activities (S. Bondock et al., 2015).
Antitumor and Antioxidant Evaluations
Compounds structurally related to the compound of interest have been synthesized and evaluated for their antitumor and antioxidant properties. This research has led to the identification of certain N-substituted-2-amino-1,3,4-thiadiazoles exhibiting promising activities. These findings highlight the potential of such compounds in developing new therapeutic agents with antitumor and antioxidant capabilities (W. Hamama et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of proteins, including kinases and other enzymes
Mode of Action
It is likely that the compound binds to its target protein and alters its function, leading to changes in cellular processes . The presence of a pyrazole and a benzothiadiazole in the structure suggests that the compound might interact with its targets through hydrogen bonding or π-π stacking interactions .
Biochemical Pathways
Given the potential targets, it is likely that the compound could affect a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The presence of a piperidine ring and a carboxamide group in the structure suggests that the compound might have good oral bioavailability and could be metabolized by various enzymes in the liver .
Result of Action
Given the potential targets, it is likely that the compound could have a variety of effects, including inhibition of cell proliferation, induction of apoptosis, and alteration of cell signaling .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the cellular environment
Propiedades
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(12-3-4-14-16(9-12)23-26-22-14)19-13-5-7-24(8-6-13)17-10-15(20-21-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,19,25)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPQXYRRLQTXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2799465.png)
![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)



![ethyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2799474.png)



![2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

